



Application Note: N-(3-Aminophenyl)-4-ethoxybenzamide for Cell-Based Assays

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Compound of Interest		
Compound Name:	N-(3-Aminophenyl)-4- ethoxybenzamide	
Cat. No.:	B3072076	Get Quote

Introduction

N-(3-Aminophenyl)-4-ethoxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds, including inhibitors of histone deacetylases (HDACs). This application note provides a representative protocol for evaluating the potential of **N-(3-Aminophenyl)-4-ethoxybenzamide** as an HDAC inhibitor in cell-based assays. The presented data is hypothetical and intended to serve as a guide for researchers.

Chemical Structure:

Chemical structure of N-(3-Aminophenyl)-4-ethoxybenzamide

Molecular Formula: C₁₅H₁₆N₂O₂[1] CAS Number: 1016516-69-0[1]

Hypothetical Biological Activity: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression. This can induce various cellular



responses, including cell cycle arrest, differentiation, and apoptosis. Several benzamide derivatives have been identified as potent HDAC inhibitors.[2][3]

Key Applications

- In vitro HDAC enzyme activity assays
- · Cellular histone acetylation assays
- Cell proliferation and viability assays
- · Apoptosis induction assays
- Cell cycle analysis

Data Presentation

The following tables present hypothetical data for the characterization of **N-(3-Aminophenyl)-4-ethoxybenzamide** as an HDAC inhibitor.

Table 1: In Vitro HDAC Inhibitory Activity

Compound	IC50 (nM) vs. HDAC1	IC ₅₀ (nM) vs. HDAC2	IC50 (nM) vs. HDAC3
N-(3-Aminophenyl)-4- ethoxybenzamide	150	280	265
Positive Control (SAHA)	50	65	70

Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h incubation)



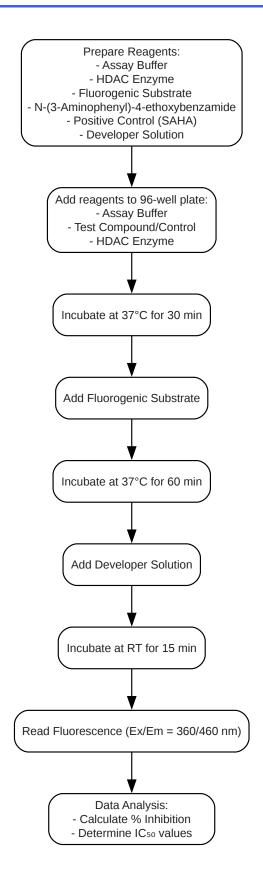
Cell Line	Compound	Gl50 (μM)
HeLa	N-(3-Aminophenyl)-4- ethoxybenzamide	5.2
Positive Control (SAHA)	2.8	
A549	N-(3-Aminophenyl)-4- ethoxybenzamide	8.9
Positive Control (SAHA)	4.1	
MCF-7	N-(3-Aminophenyl)-4- ethoxybenzamide	6.5
Positive Control (SAHA)	3.5	

Experimental Protocols Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of **N-(3-Aminophenyl)-4-ethoxybenzamide** against purified human HDAC enzymes.

Workflow:





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Caption: Workflow for the in vitro HDAC activity assay.



Materials:

- HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Recombinant Human HDAC1, HDAC2, HDAC3 enzymes
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- N-(3-Aminophenyl)-4-ethoxybenzamide (dissolved in DMSO)
- Trichostatin A (TSA) or SAHA (positive control)
- HDAC Assay Developer (containing a protease to cleave the deacetylated substrate)
- · Black, flat-bottom 96-well plate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of N-(3-Aminophenyl)-4-ethoxybenzamide and the positive control in HDAC Assay Buffer.
- To each well of the 96-well plate, add 25 μL of Assay Buffer, 10 μL of the test compound dilution (or DMSO for vehicle control), and 15 μL of diluted HDAC enzyme.
- Incubate the plate at 37°C for 30 minutes.
- Add 50 μL of the fluorogenic HDAC substrate to each well.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding 50 μL of HDAC Assay Developer to each well.
- Incubate at room temperature for 15 minutes.
- Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.



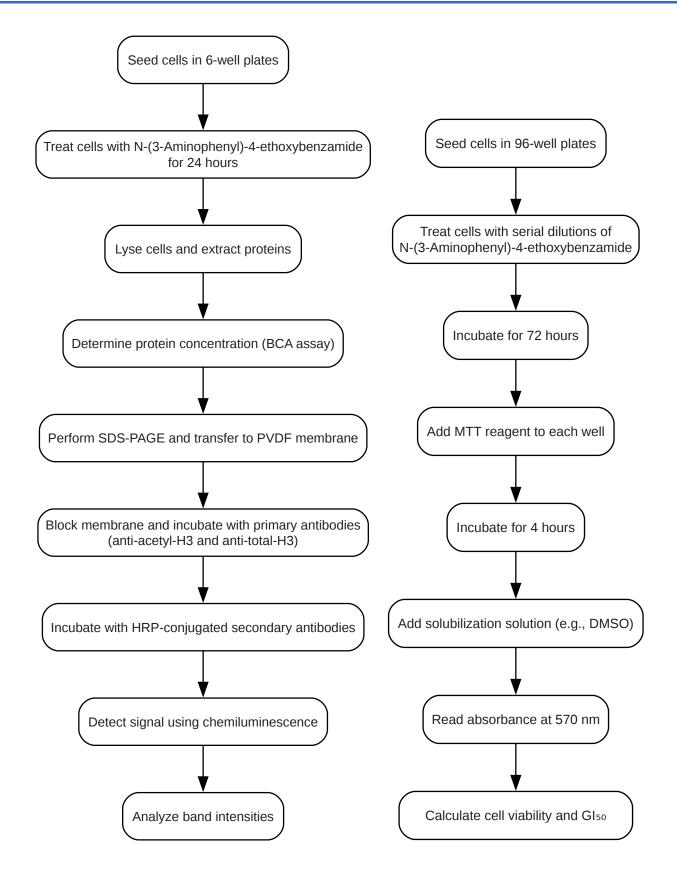
• Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a suitable software.

Protocol 2: Cellular Histone H3 Acetylation Assay (Western Blot)

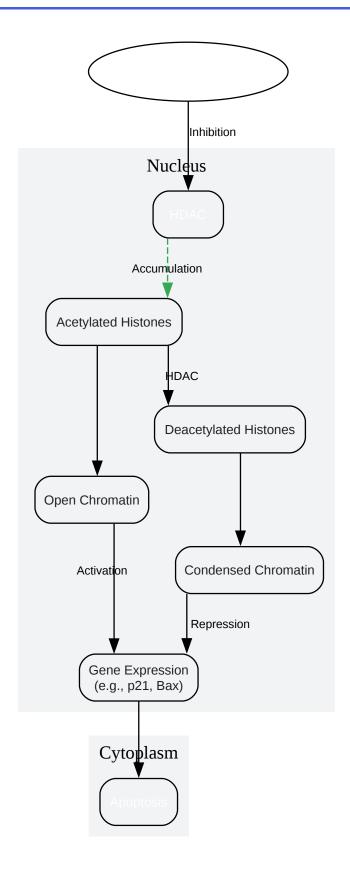
This protocol describes the detection of acetylated histone H3 levels in cells treated with **N-(3-Aminophenyl)-4-ethoxybenzamide** by Western blotting.

Workflow:









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References

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- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
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